N,N'-2,2'-biphenyldiyldibenzamide
Description
N,N'-2,2'-Biphenyldiyldibenzamide is a synthetic organic compound characterized by a biphenyldiyl backbone linked to two benzamide groups. The rigid biphenyl core provides structural stability, while the amide functionalities contribute to hydrogen-bonding interactions, influencing solubility and crystallinity. Structural analyses from crystallography studies (e.g., N,N-Dibenzyl-2,2'-dioxo-4,4'-di(3,6-dioxaoctane-1,8-diyldioxy)dibenzamide) highlight the importance of X-ray diffraction for confirming planar biphenyl conformations and intermolecular interactions .
Properties
IUPAC Name |
N-[2-(2-benzamidophenyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2/c29-25(19-11-3-1-4-12-19)27-23-17-9-7-15-21(23)22-16-8-10-18-24(22)28-26(30)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMZPQRNYHLECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Key Structural Differences
| Compound Name | Backbone | Functional Groups | Substituents |
|---|---|---|---|
| N,N'-2,2'-Biphenyldiyldibenzamide | Biphenyldiyl | Amide (-CONH-) | Benzamide groups |
| Benzathine Benzylpenicillin | Ethylenediamine | Amine, carboxylate salt | Benzyl, penicillin moiety |
| N,N-Dimethyl-2-phenoxybenzamide | Phenyl | Amide, ether (-O-) | Dimethyl, phenoxy |
- Biphenyldiyl vs. Ethylenediamine Backbones : The biphenyldiyl structure confers rigidity and extended π-conjugation, contrasting with the flexible ethylenediamine chain in benzathine benzylpenicillin. This rigidity may enhance thermal stability but reduce solubility in polar solvents compared to the ionic benzathine salt .
- Amide vs.
Physicochemical Properties
- Solubility : The biphenyldiyl backbone likely reduces aqueous solubility compared to benzathine benzylpenicillin, which forms soluble salts. However, the amide groups may enhance solubility in aprotic solvents like DMF, as observed in related hydrazide syntheses .
- Thermal Stability : The aromatic biphenyl core suggests higher melting points than aliphatic analogs (e.g., ethylenediamine derivatives), aligning with trends in rigid vs. flexible structures .
Research Findings and Gaps
- Synthesis : Evidence from benzohydrazide derivatives (e.g., hydrazine hydrate condensation) suggests plausible routes for synthesizing the target compound, though specific protocols require further validation .
- Characterization : X-ray crystallography, as applied to N,N-dibenzyl analogs, is critical for confirming the biphenyldiyl conformation and packing efficiency .
- Biological Activity: No direct data exists for the target compound, but structural parallels to benzamide derivatives (e.g., antimicrobial hydrazides) warrant exploration of its bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
